N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide
Overview
Description
N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
A study by (Stefely et al., 2010) focused on the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which demonstrated significant antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy.
Cytostatic Activity
Research by (De las Heras et al., 1979) explored alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives. These compounds showed cytostatic activity, inhibiting the growth of HeLa cells and extending the life span of mice bearing tumors.
Chemical Synthesis and Industrial Applications
The work by (Ijsselstijn & Cintrat, 2006) highlighted the synthesis of 1-substituted 4-amino 1,2,3-triazoles through copper-catalyzed cycloaddition, indicating potential applications in chemical synthesis and industrial processes.
Carbonic Anhydrase Inhibition for Cancer Therapy
Wilkinson et al. (2006) investigated glycoconjugate benzene sulfonamides containing carbohydrate-triazole tails. These compounds inhibited carbonic anhydrase, an enzyme overexpressed in hypoxic tumors, indicating potential use in cancer therapies. See (Wilkinson et al., 2006).
Synthesis of Novel Ligands and Catalysts
Studies such as the one by (Kongkaew et al., 2016) have demonstrated the synthesis of novel benzimidazole-triazole ligands, which could be useful in developing new catalysts for various chemical reactions.
NHC-Catalyzed Reactions
Research by (Chiang et al., 2007) on N-heterocyclic carbene catalysts generated from triazolium salts has implications for cyclopentene-forming annulations, showcasing the versatility of triazole compounds in catalytic processes.
Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, opening up new avenues in synthetic chemistry. Refer to (Ozcubukcu et al., 2009).
Properties
IUPAC Name |
N'-cyclopentyl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(9-10-18(25)22-15-6-2-3-7-15)20-11-14-5-1-4-8-16(14)23-13-19-12-21-23/h1,4-5,8,12-13,15H,2-3,6-7,9-11H2,(H,20,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHGTXVSSHVXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NCC2=CC=CC=C2N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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